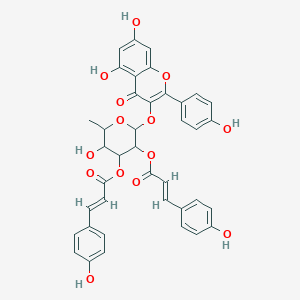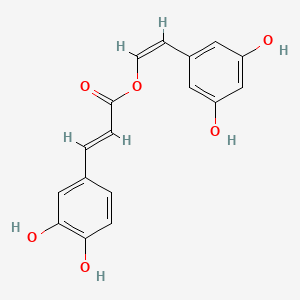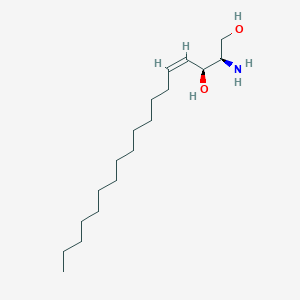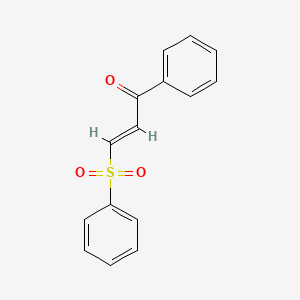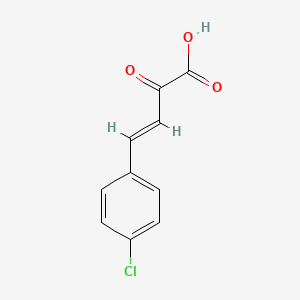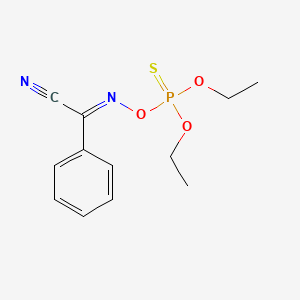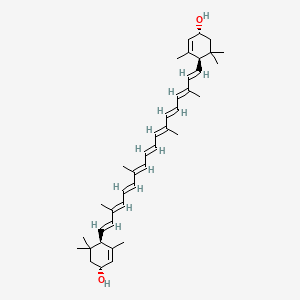
Lactucaxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactucaxanthin, also known as tunaxanthin F, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. Thus, lactucaxanthin is considered to be an isoprenoid lipid molecule. Lactucaxanthin is considered to be a practically insoluble (in water) and relatively neutral molecule. Lactucaxanthin has been detected in multiple biofluids, such as blood and breast milk. Within the cell, lactucaxanthin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, lactucaxanthin can be found in a number of food items such as coriander, enokitake, saffron, and nance. This makes lactucaxanthin a potential biomarker for the consumption of these food products.
Lactucaxanthin is a tunaxanthin that consists of epsilon,epsilon-carotene bearing hydroxy substituents at positions 3 and 3' (the 3S,3'S,6S,6'S-diastereomer).
Wissenschaftliche Forschungsanwendungen
Diabetic Retinopathy and Eye Health
Retinal Protection in Diabetic Conditions : Lactucaxanthin has shown promise in protecting against retinal oxidative stress, endoplasmic reticulum stress, and inflammatory signaling in diabetic rats. It effectively lowered markers of oxidative stress, suppressed expressions of ER stress and inflammatory markers, and improved glucose tolerance and lipid profiles. These findings suggest lactucaxanthin as a therapeutic bioactive for treating diabetic retinopathy and retinal angiogenesis (Elavarasan Anitha Rani et al., 2022).
Protection against Hyperglycemia-mediated Angiogenesis : A study on ARPE-19 cells and diabetic rats indicated that lactucaxanthin counteracts hyperglycemia-mediated angiogenesis by downregulating angiogenesis markers and preserving tight junction protein expression. This demonstrates its robust anti-angiogenic activity, presenting a potential alternative therapy to prevent or delay diabetic retinopathy progression (Rani Elavarasan Anitha et al., 2021).
Metabolic Effects and Antioxidant Properties
Antidiabetic Properties : Lactucaxanthin has been studied for its potential antidiabetic properties, particularly its inhibitory effects on α-amylase and α-glucosidase activity, both in vitro and in diabetic rats. This suggests its utility in managing post-prandial hyperglycemia and its relevance in diabetes treatment (Sowmya Shree Gopal et al., 2017).
Antioxidant Capacity : Lactucaxanthin exhibited significant antioxidant capacity in various assays, highlighting its potential as a dietary supplement to combat oxidative stress-related diseases. The study on its cytotoxicity and cellular uptake in 3T3-L1 cells reinforces its antioxidant potential and positions lactucaxanthin for applications in food and pharmaceutical industries to address diabetes and dyslipidemia (Naveen Jayapala et al., 2020).
Eigenschaften
CAS-Nummer |
78306-12-4 |
|---|---|
Produktname |
Lactucaxanthin |
Molekularformel |
C40H56O2 |
Molekulargewicht |
568.9 g/mol |
IUPAC-Name |
(1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35-38,41-42H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
BIPAHAFBQLWRMC-SUOWZELTSA-N |
Isomerische SMILES |
CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@@H]2C(C[C@H](C=C2C)O)(C)C)\C)\C)/C)/C)(C)C)O |
SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C)(C)C)O |
Kanonische SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C)(C)C)O |
Andere CAS-Nummern |
78306-12-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,7S,10R,13S,14R,15R,17S,18S)-1,14,15-trihydroxy-17-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one](/img/structure/B1234467.png)
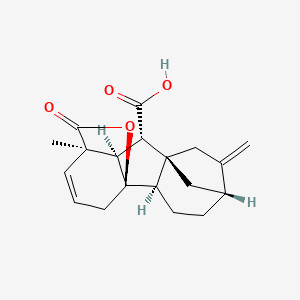
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)
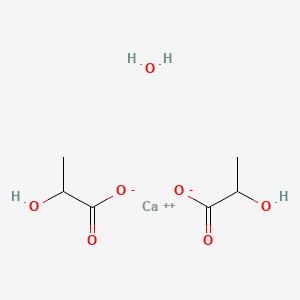

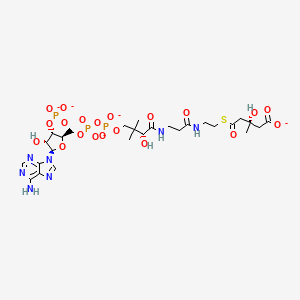
![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)
![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)
